molecular formula C26H25N5O3S B5406272 (6Z)-5-Imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

(6Z)-5-Imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

Cat. No.: B5406272
M. Wt: 487.6 g/mol
InChI Key: WGSFULMQLOFSAC-QGNOBFDASA-N
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Description

(6Z)-5-Imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-A]pyrimidines This compound is characterized by its unique structure, which includes an indole moiety, a methoxyphenoxy group, and a thiadiazolo[3,2-A]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-Imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the methoxyphenoxy group through etherification. The thiadiazolo[3,2-A]pyrimidine core is then constructed via cyclization reactions. The final step involves the formation of the imino group and the methylene bridge, which are achieved through condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-Imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6Z)-5-Imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders. Research is ongoing to elucidate its pharmacological properties and optimize its efficacy and safety.

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (6Z)-5-Imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-5-Imino-6-({1-[2-(4-hydroxyphenoxy)ethyl]-1H-indol-3-YL}methyl

Properties

IUPAC Name

(6Z)-5-imino-6-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-3-6-23-29-31-24(27)21(25(32)28-26(31)35-23)15-17-16-30(22-8-5-4-7-20(17)22)13-14-34-19-11-9-18(33-2)10-12-19/h4-5,7-12,15-16,27H,3,6,13-14H2,1-2H3/b21-15-,27-24?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSFULMQLOFSAC-QGNOBFDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)OC)C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=C(C=C5)OC)/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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